
N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is an organic compound belonging to the class of formamidines Formamidines are characterized by the presence of a formamidine functional group, which consists of an amino nitrogen atom conjugated with the π-electrons of a C=N double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine typically involves the condensation of a suitable amine with a formamide derivative. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted formamidine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Formamidine: The simplest amidine, with the structure HC(=NH)NH2.
Benzamidine: An amidine derivative with a benzene ring, used as a protease inhibitor.
Pentamidine: A diamidine compound used as an antimicrobial agent.
Uniqueness
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
101398-73-6 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-phenylcyclopropyl)methanimidamide |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-13-12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI Key |
IUCJBKQMJIEQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


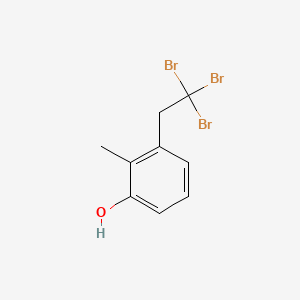
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
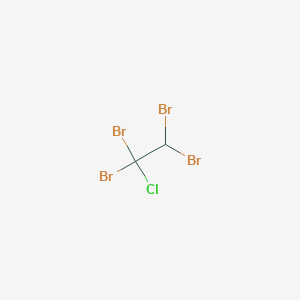
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
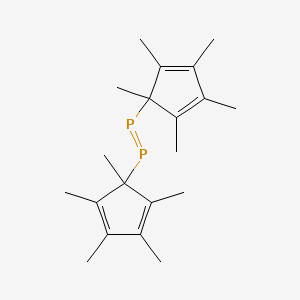
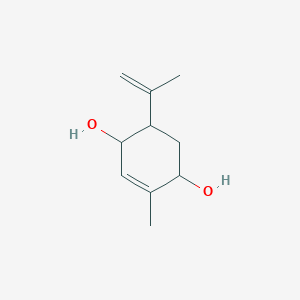
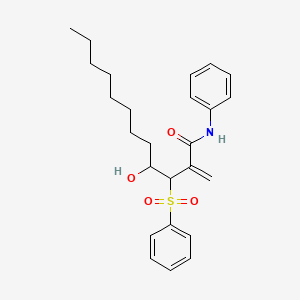
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
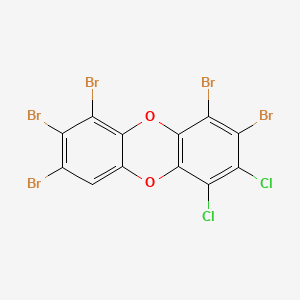
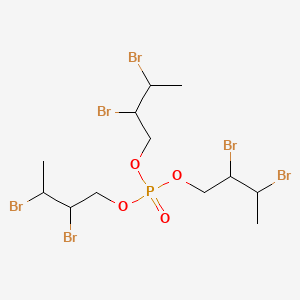
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
